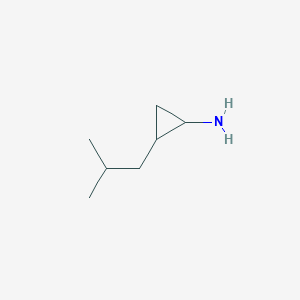

2-(2-Methylpropyl)cyclopropan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15N |

|---|---|

Molecular Weight |

113.20 g/mol |

IUPAC Name |

2-(2-methylpropyl)cyclopropan-1-amine |

InChI |

InChI=1S/C7H15N/c1-5(2)3-6-4-7(6)8/h5-7H,3-4,8H2,1-2H3 |

InChI Key |

HWXXZFHUDLOLLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1CC1N |

Origin of Product |

United States |

Significance of Cyclopropylamine Motifs in Modern Synthetic Methodologies

The cyclopropylamine (B47189) moiety is a privileged structural motif found in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. chemrxiv.orgnih.gov Its significance in modern synthetic chemistry stems from the unique combination of the steric and electronic properties of the cyclopropane (B1198618) ring coupled with the reactivity of the amine functional group. acs.org

The three-membered ring is highly strained, with C-C-C bond angles compressed to approximately 60°. longdom.org This deviation from the ideal tetrahedral angle of 109.5° results in high ring strain, making the cyclopropane ring susceptible to ring-opening reactions, which can be exploited to construct more complex molecular frameworks. chemrxiv.orgacs.org The C-C bonds of the cyclopropane ring have a higher p-character than typical alkanes, giving them partial double-bond character and influencing their reactivity.

In medicinal chemistry, the cyclopropylamine scaffold is a key component in various therapeutic agents. longdom.org For instance, it is a core structural element in certain monoamine oxidase inhibitors (MAOIs), which are used to treat depression by regulating neurotransmitter levels. longdom.orgdigitellinc.com The rigid, three-dimensional nature of the cyclopropane ring is often utilized by medicinal chemists to lock a molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for a biological target. The incorporation of this motif can also improve a compound's metabolic stability and pharmacokinetic profile.

The Unique Role of Substituted Cyclopropylamines As Versatile Synthons

Substituted cyclopropylamines, such as 2-(2-methylpropyl)cyclopropan-1-amine, are highly versatile synthetic intermediates, or synthons. acs.org The nature and position of the substituents on the cyclopropane (B1198618) ring dictate the molecule's reactivity and allow for the stereocontrolled synthesis of complex target molecules. These synthons are particularly valuable for their ability to participate in reactions that leverage the inherent strain of the three-membered ring. chemrxiv.org

For example, N-aryl cyclopropylamines can undergo photoactivated formal [3+2] cycloaddition reactions with electron-poor olefins to yield highly substituted aminocyclopentanes. chemrxiv.org This transformation proceeds through a single electron transfer (SET) pathway, demonstrating how the electronic properties of the cyclopropylamine (B47189) can be harnessed for C-C bond formation. chemrxiv.org Furthermore, the cyclopropylamine ring can be opened under various conditions to generate linear structures, serving as a masked form of a larger functional group.

The synthesis of substituted cyclopropylamines with high stereocontrol is a key area of research. Methods have been developed for the highly diastereoselective synthesis of trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes. chemrxiv.orgnih.gov This reaction involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure. chemrxiv.orgnih.gov Such methodologies provide access to a wide range of functionally diverse cyclopropylamines that can be used as building blocks in multistep syntheses.

| Compound Class | Synthetic Application | Reference |

|---|---|---|

| trans-2-Substituted Cyclopropylamines | Precursors for pharmaceuticals and agrochemicals; synthons in ring-opening reactions. | chemrxiv.orgnih.gov |

| N-Aryl Cyclopropylamines | Used in photoinduced [3+2] cycloadditions to form N-arylaminocyclopentanes. | chemrxiv.org |

| 1,2-Disubstituted Cyclopropylamines | Synthesized from ketone homoenolates for use as complex building blocks. | nih.gov |

| (1-Cyclopropyl)cyclopropylamine | Intermediate for biologically active and pharmacologically relevant compounds. | nih.gov |

Academic Research Trajectories for 2 2 Methylpropyl Cyclopropan 1 Amine and Analogues

Established Protocols for Cyclopropylamine Moiety Construction

Classic methodologies for the synthesis of cyclopropylamines often involve the introduction of the amine group onto a pre-existing cyclopropane ring through various functional group interconversions.

The direct conversion of cyclopropanols to cyclopropylamines represents an efficient route for synthesizing these target compounds. This transformation can be achieved through several methods, often involving the activation of the hydroxyl group followed by nucleophilic substitution with an amine source. organic-chemistry.org One common approach is the use of ammonia (B1221849) or its derivatives in the presence of a catalyst to displace the hydroxyl group, providing a scalable pathway to the desired amine. organic-chemistry.org

For the synthesis of this compound, a logical precursor would be 2-(2-methylpropyl)cyclopropan-1-ol. The reaction would proceed via activation of the alcohol, for instance by conversion to a better leaving group like a tosylate or mesylate, followed by displacement with ammonia or a protected amine equivalent. More direct, modern methods leverage catalytic systems to facilitate the amination.

A summary of representative conditions for cyclopropanol (B106826) amination is presented below.

| Catalyst/Reagent System | Amine Source | General Substrate | Ref. |

| Metal Catalysts | Ammonia / Amine Derivatives | Cyclopropanols | organic-chemistry.org |

| Mitsunobu Reagents (DEAD/PPh₃) | Phthalimide / Azide | Alcohols | N/A |

| Sulfonyl Chlorides (e.g., TsCl) | Ammonia / Azide | Alcohols | N/A |

This is an interactive data table based on generalized literature findings.

Reductive amination is a powerful and widely used method for C-N bond formation, converting aldehydes and ketones into primary, secondary, or tertiary amines. researchgate.netmdpi.comresearchgate.net In the context of cyclopropylamine synthesis, this involves the reaction of a cyclopropyl (B3062369) aldehyde or cyclopropyl ketone with an amine in the presence of a reducing agent. organic-chemistry.org The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced in situ.

A sustainable, three-component reductive amination protocol has been developed for the coupling of optically active donor-acceptor carbonyl-cyclopropanes with various amines. nih.gov This method utilizes diphenyl phosphate (B84403) as an organocatalyst and a Hantzsch ester as the hydride source, offering advantages such as the absence of epimerization or ring-opening side reactions. nih.gov

The synthesis of this compound via this route would start from 2-(2-methylpropyl)cyclopropanecarbaldehyde. The aldehyde would be reacted with ammonia, typically in the form of ammonium (B1175870) acetate (B1210297) or a similar source, and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the target primary amine.

| Reducing Agent | Amine Source | Carbonyl Precursor | Typical Solvent |

| NaBH₃CN | NH₄OAc | Aldehydes, Ketones | Methanol |

| NaBH(OAc)₃ | Primary/Secondary Amines | Aldehydes, Ketones | Dichloroethane, THF |

| Hantzsch Ester / Diphenyl Phosphate | Various Amines | Formylcyclopropanes | Dichloromethane |

| H₂ / Metal Catalyst (e.g., Ru/C) | Ammonia, Primary Amines | Aldehydes, Ketones | Various |

This interactive data table outlines common reagents and conditions for reductive amination.

The nucleophilic substitution of a halogen on a cyclopropane ring with an amine provides a direct pathway to cyclopropylamines. Halogenated cyclopropanes, such as 1-bromo- or 1-chlorocyclopropanes, can react with ammonia or primary amines to furnish the corresponding cyclopropylamine. organic-chemistry.org This reaction is a classical Sₙ2-type displacement, although the stereochemistry and reactivity can be influenced by the unique geometry of the cyclopropane ring. For instance, the synthesis of aminomethyl-bicyclo[1.1.0]butanes has been achieved through the reaction of iodo-bicyclo[1.1.1]pentanes with potassium phthalimide, following the principles of the Gabriel synthesis. chemrxiv.org

To synthesize this compound, a suitable precursor would be 1-halo-2-(2-methylpropyl)cyclopropane. Reaction with a high concentration of ammonia in a sealed vessel or with a protected amine equivalent like sodium azide followed by reduction would yield the desired product.

The Curtius rearrangement is a versatile and reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom. wikipedia.orgorganic-chemistry.org This transformation is particularly well-suited for the synthesis of cyclopropylamines due to its tolerance of the strained ring system and complete retention of stereochemistry at the migrating carbon. wikipedia.orgnih.gov The process begins with the conversion of a cyclopropanecarboxylic acid to a cyclopropanecarbonyl azide. thermofisher.com This is typically achieved by reacting the corresponding acid chloride with sodium azide or by treating the carboxylic acid directly with diphenylphosphoryl azide (DPPA). thermofisher.com Gentle heating of the acyl azide triggers a concerted rearrangement, extruding nitrogen gas and forming a cyclopropyl isocyanate intermediate. nih.govnih.gov This highly reactive isocyanate is then trapped with a nucleophile. Hydrolysis with aqueous acid or base yields the primary cyclopropylamine. organic-chemistry.org

This method has been successfully applied to synthesize various cyclopropylamine derivatives, including key intermediates for pharmaceuticals. nih.gov For example, cis-2-phenylcyclopropanecarboxylic acid was converted to the corresponding amine without isomerization using a protocol that avoids isolating the intermediate acyl azide. nih.gov

| Azide Formation Reagent | Starting Material | Intermediate | Final Product (after hydrolysis) |

| Sodium Azide (NaN₃) | Acyl Chloride | Acyl Azide | Primary Amine |

| Diphenylphosphoryl Azide (DPPA) | Carboxylic Acid | Acyl Azide | Primary Amine |

| Trimethylsilyl Azide (TMSN₃) | Mixed Anhydride | Acyl Azide | Primary Amine |

This interactive data table shows common reagents for the Curtius Rearrangement.

Transition Metal-Catalyzed Cyclopropanation Methodologies

These strategies involve the formation of the cyclopropane ring itself, often from an alkene precursor, using a transition metal catalyst to mediate the reaction.

The Simmons–Smith reaction is a cornerstone of cyclopropane synthesis, involving the reaction of an alkene with an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc (B1219324) (Furukawa modification). wikipedia.orgnih.gov The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org

While the classical Simmons-Smith reaction is used to cyclopropanate simple C=C double bonds, its utility can be extended to synthesize nitrogen-containing cyclopropanes. This can be achieved in two main ways:

Post-Cyclopropanation Amination: An unfunctionalized alkene is first cyclopropanated, and then the amine group is introduced in a subsequent step. For the target molecule, this could involve the Simmons-Smith reaction on 4-methyl-1-pentene (B8377) to form isobutylcyclopropane, followed by a C-H amination step, though this latter step can be challenging.

Directed Cyclopropanation: An alkene containing a nitrogen functionality (or a precursor like an allylic alcohol) is used as the substrate. The presence of a nearby hydroxyl group is well-known to direct the zinc carbenoid to the syn-face of the double bond. organic-chemistry.org A similar directing effect can be exploited with allylic amines, often requiring N-protection, to control the diastereoselectivity of the cyclopropanation. The resulting N-protected cyclopropylmethylamine can then be further manipulated to yield the target primary amine.

The choice of reagent can be critical; modified reagents can enable the cyclopropanation of alkenes without requiring a directing group. organic-chemistry.org

| Reagent System | Description | Key Feature |

| CH₂I₂ / Zn(Cu) | The classic Simmons-Smith reagent. | Heterogeneous, reliable for many alkenes. |

| CH₂I₂ / Et₂Zn | Furukawa modification. | Homogeneous, often higher reactivity and yields. wikipedia.org |

| CF₃CO₂ZnCH₂I | Modified carbenoid. | Enables cyclopropanation of unactivated alkenes without a directing group. organic-chemistry.org |

This interactive data table summarizes key Simmons-Smith reagent systems.

Stereoselective Cyclopropanation via Metal Carbenoids Derived from Diazo Compounds

One of the most powerful and well-established methods for forming cyclopropane rings involves the reaction of an alkene with a metal carbenoid generated from a diazo compound. wikipedia.orgorganicreactions.orgresearchgate.net This transformation is catalyzed by a variety of transition metals, with rhodium and copper complexes being particularly common. wikipedia.orgacsgcipr.org The mechanism proceeds through the reaction of the diazo compound with the metal catalyst to form a metal carbene intermediate, which then transfers the carbene fragment to an alkene in a concerted fashion, generally retaining the stereochemistry of the alkene. wikipedia.org

Achieving high stereoselectivity is a critical aspect of these reactions. Enantioselective cyclopropanations can be realized by employing chiral catalysts, where the chiral ligands attached to the metal center influence the trajectory of the alkene's approach to the metal carbene. wikipedia.orgacsgcipr.org For instance, rhodium complexes with chiral carboxylate ligands, such as Rh₂(S-DOSP)₄, have demonstrated high efficacy in enantioselective cyclopropanation reactions. wikipedia.org Similarly, chiral bisoxazoline (BOX) ligands are widely used in combination with various metals to induce chirality. acsgcipr.org

The reaction is broadly applicable to a range of alkenes and diazo compounds containing at least one electron-withdrawing group, such as diazoacetates. wikipedia.orgorganicreactions.org For the synthesis of a precursor to this compound, an appropriate alkene like 4-methyl-1-pentene could be reacted with a diazo compound bearing a protected amine precursor in the presence of a chiral rhodium or copper catalyst.

Table 1: Examples of Metal-Catalyzed Stereoselective Cyclopropanation

| Catalyst/Ligand System | Alkene Substrate | Diazo Compound | Stereoselectivity (ee/dr) | Reference |

|---|---|---|---|---|

| Rhodium Carboxylate (e.g., Rh₂(S-DOSP)₄) | Styrene | Ethyl diazoacetate | High ee | wikipedia.org |

| Copper-Bisoxazoline (Cu-BOX) | Various Olefins | Diazoacetates | Good to Excellent ee | acsgcipr.org |

| Ruthenium Complexes | Styrenes | Diazoacetates | High dia- and enantioselectivity | researchgate.net |

Asymmetric Ring-Forming Reactions: Metal-Catalyzed Desymmetrization of Cyclopropenes

A more recent and elegant approach to chiral cyclopropanes is the asymmetric desymmetrization of prochiral cyclopropenes. acs.orgnih.gov In this strategy, a symmetric cyclopropene (B1174273) is treated with a reagent in the presence of a chiral transition-metal catalyst, leading to the formation of a functionalized, chiral cyclopropane. This method is powerful for creating multiple stereocenters with high levels of control.

Copper-catalyzed reactions have been particularly successful in this area. For example, the diastereo- and enantioselective desymmetrization of cyclopropenes using a diboron (B99234) reagent catalyzed by a chiral copper complex can produce cyclopropylboronates. acs.orgsci-hub.se These versatile intermediates can be further functionalized; for instance, trapping the intermediate cyclopropylcopper species with an electrophilic amine source can lead to the synthesis of cyclopropylamines. acs.org Palladium catalysis has also been employed in the (3+2) spiro-annulation of cyclopropenones, which involves a desymmetrization process to create two quaternary carbon stereocenters with excellent enantioselectivity. nih.gov

This strategy offers a distinct advantage by building stereochemistry directly onto the pre-formed three-membered ring, providing access to complex cyclopropylamine derivatives that might be challenging to obtain through direct cyclopropanation of a complex alkene.

Innovative Routes to the Aminocyclopropane Framework

Beyond traditional cyclopropanation, several innovative methods have been developed specifically for constructing the aminocyclopropane moiety. acs.orgnih.gov

Kulinkovich Reactions Applied to Amides and Nitriles

The Kulinkovich reaction and its variants have emerged as powerful tools for synthesizing cyclopropylamines from readily available starting materials like amides and nitriles. acs.orgnih.gov The reaction typically involves treating the substrate with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. organic-chemistry.orgorganic-chemistry.org This process generates a titanacyclopropane intermediate, which then reacts with the amide or nitrile.

From Amides (Kulinkovich-de Meijere Reaction): When N,N-dialkylamides are used, the carbonyl group inserts into the titanacyclopropane. The resulting intermediate undergoes cyclization to yield N,N-dialkylcyclopropylamines. organic-chemistry.org

From Nitriles (Kulinkovich-Szymoniak Reaction): The reaction of nitriles with the titanacyclopropane intermediate requires the presence of a Lewis acid, such as BF₃·OEt₂, to efficiently convert the resulting azatitanacycle into the primary cyclopropylamine. organic-chemistry.orgorganic-chemistry.org Without the Lewis acid, ketone formation is a competing side reaction. organic-chemistry.orgorganic-chemistry.org

This methodology allows for the synthesis of 1,2-disubstituted cyclopropylamines when substituted Grignard reagents are used, albeit often with moderate diastereoselectivity. organic-chemistry.org

Table 2: Synthesis of Primary Cyclopropylamines via Kulinkovich-Szymoniak Reaction

| Nitrile Substrate | Grignard Reagent | Lewis Acid | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylacetonitrile | EtMgBr | BF₃·OEt₂ | (1-Benzyl)cyclopropylamine | 70% | organic-chemistry.org |

Diastereoselective Zinc-Mediated Syntheses from α-Chloroaldehydes

A highly effective method for preparing trans-2-substituted cyclopropylamines proceeds from α-chloroaldehydes. researchgate.net This synthesis involves the reaction of the α-chloroaldehyde with a zinc homoenolate. The key step is the subsequent trapping of this electrophilic intermediate with an amine, followed by ring closure to furnish the cyclopropylamine. researchgate.net This approach provides high diastereoselectivity for the trans isomer. An interesting feature of this chemistry is that cis/trans isomerization of the product can occur in the presence of zinc halide salts, a process that can be suppressed by the addition of a polar aprotic cosolvent. researchgate.net The use of chiral auxiliaries or ligands in zinc-mediated reactions can also impart enantioselectivity. researchgate.netscielo.br For instance, enantioselective cyclopropanation of allylic alcohols can be achieved using zinc carbenoids generated in situ from diazo compounds and zinc salts in the presence of a chiral ligand. researchgate.net

Reduction of Substituted Nitrocyclopropanes

Another robust strategy for accessing cyclopropylamines involves the chemical reduction of a nitro group on a pre-formed cyclopropane ring. researchgate.netresearchgate.net This two-step approach first requires the synthesis of a substituted nitrocyclopropane (B1651597), which can then be converted to the desired amine.

Nitrocyclopropane carboxylates are readily prepared via the reaction of an olefin with an α-nitroester in the presence of a rhodium(II) catalyst and an oxidant like iodobenzene (B50100) diacetate. researchgate.net Once the substituted nitrocyclopropane is obtained, the nitro group can be reduced to a primary amine using various reducing agents. A common and effective method is the use of zinc metal in the presence of an acid, such as HCl, in a solvent like isopropanol. researchgate.net This reduction generally proceeds in good to excellent yields and is compatible with other functional groups, such as esters. This method provides a reliable pathway to compounds like 2-arylcyclopropylamines and cyclopropane α-amino acids. researchgate.net

Asymmetric Synthesis and Stereochemical Control in this compound Derivatization

Achieving stereochemical control is paramount in the synthesis of complex molecules like this compound. Beyond establishing the initial stereochemistry during ring formation, controlling the stereochemical outcome of subsequent derivatization reactions is crucial.

One powerful strategy involves the use of chiral auxiliaries. For example, novel chiral N-sulfinyl α-chloro ketimines can be treated with Grignard reagents to produce chiral N-sulfinyl cyclopropylamines with good diastereoselectivity. nih.gov The chiral sulfinyl group directs the reaction and can be subsequently removed to yield the enantiomerically enriched primary cyclopropylamine. nih.gov

Another approach is substrate-directed synthesis, where a stereocenter already present in the molecule directs the stereochemical outcome of a subsequent reaction. A "temporary stereocentre" strategy has been described for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. rsc.orgrsc.org In this sequence, an asymmetric aldol (B89426) reaction creates a temporary hydroxyl stereocenter, which then directs a diastereoselective cyclopropanation on a nearby alkene. A final retro-aldol reaction removes the temporary stereocenter, leaving an enantiopure cyclopropane product. rsc.org

For a molecule like this compound, derivatization at the amine functionality could be influenced by the existing stereocenters on the cyclopropane ring. For instance, acylation or alkylation reactions could exhibit diastereoselectivity based on the steric environment created by the cis or trans relationship between the isobutyl group and the amine. Furthermore, the synthesis of cyclopropane β-amino acid derivatives from cyclopropanone (B1606653) surrogates demonstrates that transformations on functionalized cyclopropanes can proceed with complete diastereocontrol, enabling the production of highly enantioenriched products. nih.gov

Enantioselective Catalytic Approaches

The development of enantioselective catalytic methods for cyclopropanation is crucial for accessing single-enantiomer cyclopropylamines, which is often a prerequisite for their use in pharmaceutical applications. Transition metal catalysis and biocatalysis have emerged as powerful tools for achieving high levels of stereocontrol.

One prominent strategy involves the asymmetric cyclopropanation of alkenes. For instance, ruthenium(II)-Pheox catalysts have demonstrated high efficiency in the asymmetric cyclopropanation of vinylcarbamates with diazoesters, yielding cyclopropylamine derivatives with excellent diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). nih.gov This approach could be adapted for the synthesis of a precursor to this compound by selecting an appropriate vinylcarbamate and a diazo compound that allows for the introduction of the 2-methylpropyl (isobutyl) group.

Cobalt(II) complexes with chiral porphyrin-like ligands are also effective for the asymmetric cyclopropanation of various olefins using succinimidyl diazoacetate. organic-chemistry.org This method provides cyclopropane succinimidyl esters in high yields and with excellent diastereo- and enantioselectivity. These esters are versatile chiral building blocks that can be readily converted to a wide range of optically active cyclopropyl carboxamides by reaction with different amines, thereby offering a pathway to chiral cyclopropylamines after further functional group manipulation. organic-chemistry.org

Biocatalysis offers a green and highly selective alternative to traditional metal catalysis. Engineered variants of myoglobin (B1173299) have been successfully employed for the highly stereoselective synthesis of nitrile-substituted cyclopropanes through olefin cyclopropanation with diazoacetonitrile. rochester.edu This biocatalytic method achieves impressive turnover numbers and maintains high trans-(1S,2S) stereoselectivity across a broad range of vinylarene substrates. rochester.edu The resulting cyanocyclopropanes can be subsequently reduced to the corresponding cyclopropylamines.

| Catalyst System | Substrate Type | Key Features | Reference |

| Ru(II)-Pheox | Vinylcarbamates | High diastereoselectivity (up to 96:4) and enantioselectivity (up to 99% ee). | nih.gov |

| Co(II)-Porphyrin | Various Olefins | High yields, excellent diastereo- and enantioselectivity for cyclopropane succinimidyl esters. | organic-chemistry.org |

| Engineered Myoglobin | Vinylarenes | High trans-(1S,2S) stereoselectivity, high turnover numbers. | rochester.edu |

Substrate-Controlled Stereoselective Transformations

In substrate-controlled synthesis, the stereochemical outcome of a reaction is dictated by a chiral center already present in the substrate. This approach is particularly useful when a suitable chiral starting material is readily available.

A powerful example of substrate control is the diastereoselective cyclopropanation of alkenyl cyclopropyl carbinol derivatives. The hydroxyl group in these substrates can direct the stereochemical course of the cyclopropanation reaction, leading to the formation of a single diastereomer. nih.gov This high level of predictability and stereocontrol is a key advantage of this method. For the synthesis of this compound, a chiral homoallylic alcohol containing the isobutyl group could be envisioned as a starting material.

Another strategy involves the stereoselective cyclopropanation of glycals (cyclic enol ethers derived from sugars) with aryl diazoacetates using simple rhodium(II) catalysts. scilit.com The inherent chirality of the glycal substrate directs the approach of the carbene, resulting in a highly stereoselective transformation. The resulting cyclopropanated sugar derivatives can then be subjected to further chemical modifications to yield the desired cyclopropylamine.

The Simmons-Smith reaction, a well-established method for cyclopropanation, can also be rendered stereoselective by the presence of a directing group on the alkene substrate. For example, the cyclopropanation of multisubstituted enesulfinamides can proceed with high stereocontrol, allowing for the asymmetric construction of α-tertiary cyclopropylamine derivatives.

Chiral Building Block Utilization in the Preparation of Optically Active Cyclopropylamines

The use of chiral building blocks, also known as the "chiral pool" approach, is a robust strategy for the synthesis of enantiomerically pure compounds. This method leverages the readily available and inexpensive chiral molecules from nature, such as amino acids, carbohydrates, and terpenes.

For the synthesis of optically active this compound, a chiral starting material containing the necessary carbon skeleton and stereochemistry can be envisioned. For example, an optically active amino acid with an isobutyl side chain, such as L-leucine, could potentially serve as a precursor. Through a series of chemical transformations, the amino acid could be converted into a chiral intermediate suitable for cyclopropane ring formation, thereby transferring its inherent chirality to the final product.

Another approach involves the use of readily accessible cyclopropanone surrogates. nih.gov For instance, the addition of stabilized phosphorus ylides to 1-sulfonylcyclopropanols can generate highly electrophilic alkylidenecyclopropanes. These intermediates can then undergo a diastereoselective aza-Michael reaction with a chiral amine or amine equivalent to produce highly enantioenriched cyclopropane β-amino acid derivatives with complete trans-diastereocontrol. nih.gov Subsequent functional group manipulations could then lead to the desired 2-substituted cyclopropylamine.

| Chiral Building Block Source | Synthetic Strategy | Potential Application |

| L-Leucine | Multi-step conversion to a chiral precursor for cyclopropanation. | Synthesis of enantiopure this compound. |

| Chiral Cyclopropanone Surrogates | Diastereoselective aza-Michael addition with a chiral amine. | Access to enantioenriched trans-β-cyclopropyl-modified β-alanines and related structures. nih.gov |

Retrosynthetic Analysis of the this compound Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known chemical reactions.

A plausible retrosynthetic analysis for this compound (I) is depicted below.

Scheme 1: Retrosynthetic Analysis of this compound

The primary amine in the target molecule (I) can be derived from the corresponding azide (II) through a reduction, or more directly from the carboxylic acid (III) via a Curtius rearrangement. The azide itself can be prepared from the carboxylic acid.

The key disconnection is the formation of the cyclopropane ring. The 2-(2-methylpropyl)cyclopropanecarboxylic acid (III) can be retrosynthetically disconnected to an unsaturated carboxylic acid precursor (IV) , namely 4-methyl-2-pentenoic acid. The cyclopropane ring can then be formed in the forward synthesis through a cyclopropanation reaction, for example, a Simmons-Smith reaction or a catalytic cyclopropanation using a diazo compound.

An alternative disconnection could involve a Kulinkovich-type reaction on a suitable amide or nitrile precursor, which is a powerful method for the synthesis of cyclopropylamines. organic-chemistry.org For instance, a titanium(II)-mediated coupling of an alkanenitrile with a Grignard reagent can directly yield a primary cyclopropylamine. organic-chemistry.org

Green Chemistry Principles and Sustainable Synthetic Pathways for Cyclopropylamines

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles is becoming increasingly important in the synthesis of pharmaceuticals and other fine chemicals.

Several aspects of green chemistry can be incorporated into the synthesis of cyclopropylamines:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like catalytic cyclopropanation can have high atom economy compared to stoichiometric methods.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, using water or other benign solvents and avoiding toxic reagents like carbon tetrachloride. youtube.com

Catalysis: The use of catalytic reagents is preferred over stoichiometric reagents. Catalysts are used in small amounts and can be recycled and reused, which reduces waste. Both transition metal catalysts and biocatalysts are excellent examples of this principle in action for cyclopropylamine synthesis. nih.govrochester.edu

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Biocatalytic reactions often proceed under mild conditions.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources. While not always straightforward for complex molecules, this is a long-term goal for sustainable chemistry.

A sustainable pathway for this compound could involve a biocatalytic asymmetric cyclopropanation of a bio-derived alkene, followed by efficient and waste-minimizing functional group transformations. For example, an engineered enzyme could catalyze the cyclopropanation step with high stereoselectivity, operating in an aqueous medium and at ambient temperature. Subsequent transformations could be designed to minimize the number of steps and purification procedures, thereby reducing solvent use and waste generation.

Investigations into the Ring-Opening Reactivity of the Cyclopropane System

The cyclopropane ring in aminocyclopropanes is susceptible to cleavage under a variety of conditions, including polar, pericyclic, and radical pathways. bohrium.comnih.gov The presence of the amino group plays a crucial role in activating the ring towards cleavage by stabilizing intermediates, thereby lowering the activation energy for these transformations.

The cleavage of a carbon-carbon bond is a hallmark of cyclopropane chemistry. In substituted aminocyclopropanes such as this compound, the question of which C-C bond breaks is critical. The regioselectivity of this cleavage is influenced by the substitution pattern on the ring and the nature of the reaction conditions.

For a 2-substituted cyclopropylamine, cleavage can occur at either the bond adjacent to the amino group (C1-C2) or the bond distal to it (C1-C3 and C2-C3). In many polar reactions, the nitrogen atom facilitates the cleavage of an adjacent bond by stabilizing a positive charge that develops on the carbon atom to which it is attached (C1). This leads to the formation of an iminium ion intermediate. In donor-acceptor (DA) cyclopropanes, where an electron-withdrawing group is also present, the cleavage is highly polarized and predictable. bohrium.comacs.org However, for simple alkyl-substituted aminocyclopropanes, the selectivity can be less pronounced and dependent on the specific reagents and catalysts employed. bohrium.com For instance, in superacid-promoted reactions of trans-2-phenylcyclopropylamine, a structural analogue, cleavage of the distal C2-C3 bond has been observed, which is a less common pathway. nih.gov

The cleavage of the aminocyclopropane ring can be initiated through several distinct mechanistic pathways.

Polar Reactions: These reactions are often promoted by acids or electrophiles. Protonation of the amino group can facilitate the heterolytic cleavage of a C-C bond, leading to a dicationic intermediate where both an ammonium ion and a carbenium ion are present. nih.gov This highly reactive species can then be trapped by nucleophiles. For example, the reaction of trans-2-phenylcyclopropylamine hydrochloride in superacid with benzene (B151609) as a nucleophile results in the formation of a 1,3-addition product, proceeding through the electrophilic cleavage of the distal cyclopropane bond. nih.gov Donor-acceptor cyclopropanes are particularly reactive towards nucleophiles, which attack one of the carbons of the strained ring, leading to a ring-opened anionic intermediate. researchgate.net

Pericyclic Reactions: These are concerted reactions that proceed through a cyclic transition state and are typically initiated by thermal or photochemical means. bohrium.comresearchgate.net The Cloke-Wilson rearrangement, a key example, involves the thermal isomerization of cyclopropyl imines to dihydropyrroles. nih.gov This process is driven by the release of ring strain. While often requiring harsh thermal conditions, these rearrangements can also be catalyzed by various acids, bases, or organometallic complexes. organicreactions.org

Radical-Initiated Reactions: The strained C-C bonds of cyclopropanes can undergo homolytic cleavage upon thermolysis, photolysis, or reaction with a radical initiator. nih.gov The amino group can influence the stability of the resulting radical intermediates. These radical reactions can lead to formal cycloadditions with alkenes or other radical traps, providing access to complex sp3-rich ring systems. nih.gov

Both heat and catalysts can be employed to promote the ring-opening of aminocyclopropanes, often leading to different and more selective outcomes compared to uncatalyzed reactions.

Catalytic Processes: Transition metals such as palladium (Pd) and rhodium (Rh) are effective catalysts for the C-C bond cleavage in cyclopropylamines. bohrium.com The mechanisms for these reactions typically involve either the direct oxidative addition of the metal into a C-C bond or a β-carbon elimination from a metal-bound intermediate. bohrium.com These catalytic methods can enable a variety of transformations, including carbonylations to form γ-lactams and cycloadditions. bohrium.com Lewis acids can also catalyze ring-opening by coordinating to the amine or another activating group, which polarizes the cyclopropane bonds and facilitates nucleophilic attack. scispace.com

Thermolytic Processes: As mentioned, high temperatures can induce the cleavage of the cyclopropane ring. nih.gov Thermal ring-opening of 1,1-dihalo-2-R-2-halomethylcyclopropanes in quinoline, for instance, leads to halogenated 1,3-butadienes through an unconventional elimination pathway. researchgate.net For aminocyclopropanes, thermal reactions often lead to rearrangements to form more stable, less-strained products, such as five-membered heterocycles. researchgate.netrsc.org

Table 1: Comparison of Ring-Opening Initiation Methods for Cyclopropane Systems

| Initiation Method | Typical Conditions | Key Intermediates | Common Products | Reference(s) |

|---|---|---|---|---|

| Polar (Acid-Catalyzed) | Strong acids (e.g., CF₃SO₃H) | Cationic species (carbenium ions) | Ring-opened addition products | nih.gov |

| Pericyclic (Thermal) | High temperatures (e.g., 180-400 °C) | Concerted cyclic transition state | Rearranged isomers (e.g., heterocycles) | nih.gov |

| Radical | Photolysis, thermolysis, radical initiators | 1,3-Radical species | Cycloaddition products, trapped radicals | bohrium.comnih.gov |

| Catalytic (Transition Metal) | Pd, Rh, or other metal complexes | Organometallic intermediates | Carbonylated products, cycloaddition adducts | bohrium.com |

A synthetically valuable transformation of activated cyclopropanes is their rearrangement into five-membered heterocyclic rings, driven by the release of ring strain. organicreactions.orgresearchgate.net

The Cloke–Wilson Rearrangement is a prime example of such a process, involving the conversion of cyclopropanes bearing a carbonyl, thiocarbonyl, or imino group into dihydrofurans, dihydrothiophenes, or dihydropyrroles, respectively. organicreactions.orgrsc.org For a primary amine like this compound, participation in a Cloke-Wilson type rearrangement would first require conversion to an imine, for instance, through condensation with an aldehyde or ketone. The resulting cyclopropyl imine can then undergo thermal or catalyzed rearrangement to yield a substituted dihydropyrrole. nih.gov

Other pathways to heterocycles also exist. For example, the reaction of alkylidenecyclopropyl ketones with amines can proceed via a distal cleavage of the cyclopropane ring to afford substituted pyrroles. organic-chemistry.org These reactions demonstrate the utility of aminocyclopropane derivatives as precursors to more complex heterocyclic scaffolds.

Table 2: Examples of Heterocycle Formation from Cyclopropane Precursors

| Reactant Type | Reagent/Condition | Product Heterocycle | Rearrangement Name | Reference(s) |

|---|---|---|---|---|

| Cyclopropyl imine | Heat or Lewis Acid | Dihydropyrrole | Aza-Cloke-Wilson | nih.govorganicreactions.org |

| Acyl cyclopropane | Heat or Lewis Acid | Dihydrofuran | Cloke-Wilson | researchgate.netrsc.org |

| Alkylidenecyclopropyl ketone | Amine, MgSO₄ | Trisubstituted pyrrole | Ring-Opening Cyclization | organic-chemistry.org |

Reactivity of the Primary Amine Functional Group

Independent of the cyclopropane ring's reactivity, the primary amine in this compound behaves as a typical nucleophile. It can readily participate in reactions such as alkylation and acylation at the nitrogen atom.

Alkylation: As a primary amine, this compound can react with alkylating agents such as alkyl halides via nucleophilic substitution. This reaction can proceed in a stepwise manner to form the corresponding secondary amine, tertiary amine, and ultimately a quaternary ammonium salt, depending on the stoichiometry of the alkylating agent used. These reactions follow standard SN2 mechanisms where the amine's lone pair of electrons attacks the electrophilic carbon of the alkylating agent.

Acylation: The reaction of the primary amine with acylating agents, such as acyl chlorides or acid anhydrides, is a facile and common transformation. youtube.com This reaction, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acid byproduct (e.g., HCl), results in the formation of a stable N-substituted amide. youtube.comgoogle.com The acylation effectively converts the basic amine into a neutral amide functional group, a transformation that is fundamental in organic synthesis.

Condensation Reactions Leading to Imine and Related Derivatives

The primary amine group of this compound serves as a potent nucleophile, readily participating in condensation reactions with carbonyl compounds such as aldehydes and ketones. researchgate.netmasterorganicchemistry.com This reaction, typically catalyzed by acid, results in the formation of an imine (also known as a Schiff base), a compound characterized by a carbon-nitrogen double bond. masterorganicchemistry.comredalyc.org The process is a reversible equilibrium reaction wherein a molecule of water is eliminated. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, forming a carbinolamine intermediate. Subsequent proton transfer and elimination of water yield the final imine product. masterorganicchemistry.com The stability of the resulting imine can vary; those derived from aromatic aldehydes tend to be more stable due to conjugation. researchgate.net

The versatility of this reaction allows for the synthesis of a wide array of imine derivatives by varying the carbonyl reactant. These derivatives are significant intermediates in organic synthesis. researchgate.netnih.gov

Table 1: Examples of Hypothetical Imine Synthesis from this compound

| Carbonyl Reactant | IUPAC Name of Imine Product | Reaction Conditions |

|---|---|---|

| Benzaldehyde | (E)-N-benzylidene-2-(2-methylpropyl)cyclopropan-1-amine | Acid catalyst (e.g., acetic acid), removal of water |

| Acetone | (E)-N-(propan-2-ylidene)-2-(2-methylpropyl)cyclopropan-1-amine | Acid catalyst, requires longer reaction times than aldehydes |

| Cyclohexanone | (E)-N-cyclohexylidene-2-(2-methylpropyl)cyclopropan-1-amine | Acid catalyst, removal of water |

Electrochemical Oxidation Mechanisms and the Formation of Iminium Intermediates

The electrochemical oxidation of cyclopropylamines is a key transformation that often proceeds via a single electron transfer (SET) from the nitrogen atom. nih.gov This process generates a highly reactive aminium cation radical, which is a pivotal intermediate in subsequent reactions such as N-dealkylation and ring fragmentation. nih.gov

For primary amines like this compound, electrochemical oxidation on electrodes such as nickel oxide-hydroxide (NiOOH) can lead to dehydrogenation. nih.gov The mechanism can involve hydrogen atom transfer (HAT) steps, ultimately converting the primary amine to other nitrogen-containing compounds. nih.gov

Following the initial one-electron oxidation, further oxidation can lead to the formation of an iminium ion. Iminium intermediates are well-established reactive species in the oxidative metabolism and chemical oxidation of amines. researchgate.net In the context of cyclopropylamines, the formation of an aminium radical can induce the fragmentation of the strained cyclopropyl ring, leading to a distonic cation radical. nih.gov This intermediate can then undergo further reactions, such as cyclization or reaction with other molecules like oxygen. nih.gov

Mechanistic Elucidation of Specific Transformations

Detailed Investigations of Metal-Catalyzed Reaction Pathways

The unique structural and electronic properties of the cyclopropane ring make it susceptible to transformations catalyzed by transition metals. nih.gov While specific metal-catalyzed reactions of this compound are not extensively detailed in the literature, pathways can be inferred from studies on related cyclopropane systems.

Transition-metal catalysis can facilitate the functionalization of cyclopropanes through cross-coupling reactions. nih.gov In these reactions, the cyclopropyl group can act as either a nucleophilic organometallic reagent or as an electrophile (e.g., as a cyclopropyl halide). nih.gov Catalysts based on palladium, copper, nickel, and rhodium are commonly employed. nih.govacs.orgresearchgate.net

One plausible pathway involves the coordination of the metal to the amine, followed by oxidative addition into one of the C-C bonds of the strained cyclopropyl ring. This ring-opening process generates a metallacyclobutane intermediate, which can then undergo further reactions like reductive elimination or insertion to form new carbon-carbon or carbon-heteroatom bonds. Cooperative catalytic systems, for instance combining a copper(I) salt with a secondary amine, have been shown to be effective in synthesizing quinolines from 2-aminobenzaldehydes and alkynes, demonstrating the potential for metal-amine cooperation in complex transformations. organic-chemistry.org

Study of Compound Degradation Pathways under Controlled Chemical Conditions

The chemical stability of this compound is a critical aspect of its chemical profile. Studies on structurally related compounds, particularly pharmaceuticals containing a cyclopropylamine moiety, provide insight into potential degradation pathways. nih.gov

A primary degradation route for cyclopropylamines is hydrolytic cleavage, especially under high pH (alkaline) conditions. nih.gov This pathway was identified as a significant factor affecting the shelf life of the drug GSK2879552, which features a cyclopropylamine group. nih.gov The mechanism likely involves nucleophilic attack on the cyclopropane ring, which is susceptible to opening due to ring strain, particularly if adjacent functional groups can stabilize intermediates.

Beyond hydrolysis, oxidative and thermal stress can also induce degradation. nih.gov Oxidative degradation may proceed through mechanisms similar to the electrochemical oxidation discussed previously, involving radical intermediates. Thermal degradation of amines can lead to condensation reactions, forming dimers or oligomers, or fragmentation into smaller molecules like ammonia and acetone, depending on the specific structure and conditions. nih.gov

Table 2: Potential Degradation Pathways for this compound Based on Analogous Systems

| Degradation Condition | Plausible Pathway | Potential Degradation Products | Reference System |

|---|---|---|---|

| High pH (Aqueous) | Hydrolytic Ring Opening | Ring-opened alcohols, ketones | GSK2879552 nih.gov |

| Oxidative Stress | Radical-mediated oxidation/fragmentation | Imines, aldehydes, ring-opened products | General Amine Chemistry nih.govnih.gov |

| Thermal Stress | Condensation, Fragmentation | Dimeric amines, ammonia, smaller hydrocarbons | CESAR1 Solvent Blend nih.gov |

Design and Synthesis of 2 2 Methylpropyl Cyclopropan 1 Amine Derivatives and Analogues

Systematic Exploration of Substituent Effects on Cyclopropylamine (B47189) Reactivity

The reactivity of the cyclopropylamine scaffold, including 2-(2-methylpropyl)cyclopropan-1-amine, is profoundly influenced by the nature of substituents on the cyclopropane (B1198618) ring. The inherent strain of the three-membered ring, combined with the electronic properties of the amino group, makes these compounds unique building blocks in organic synthesis. longdom.org The introduction of additional substituents allows for the fine-tuning of this reactivity.

The isobutyl group at the C-2 position of this compound primarily exerts an electron-donating inductive effect (+I). This effect increases the electron density on the cyclopropane ring and, consequently, on the nitrogen atom of the amine. This enhanced nucleophilicity of the amino group makes it more reactive towards electrophiles.

Conversely, the introduction of electron-withdrawing groups (EWGs) onto the cyclopropane ring has the opposite effect. For instance, the presence of carbonyl or cyano groups would decrease the electron density on the ring and the amine, reducing the nucleophilicity of the nitrogen atom. However, such "donor-acceptor" cyclopropanes are highly activated towards ring-opening reactions, a reactivity mode that is synthetically very useful. nih.gov

Steric effects also play a crucial role. The bulky isobutyl group can sterically hinder the approach of reagents to the amine or the cyclopropane ring, influencing the stereochemical outcome of reactions. The interplay between these electronic and steric factors is a key consideration in the design of synthetic routes utilizing derivatives of this compound.

A summary of expected substituent effects on the reactivity of the this compound scaffold is presented in the table below.

| Substituent Type at C-1 or C-3 | Electronic Effect | Expected Impact on Amine Nucleophilicity | Expected Impact on Ring Stability |

| Electron-Donating Group (e.g., -CH₃) | +I (Inductive) | Increase | Increase (relative to unsubstituted) |

| Electron-Withdrawing Group (e.g., -CO₂R) | -I, -M (Inductive, Mesomeric) | Decrease | Decrease (activates for ring-opening) |

| Halogen (e.g., -Cl) | -I, +M (Inductive, Mesomeric) | Decrease | Decrease (activates for ring-opening) |

Synthesis of Densely Functionalized Cyclopropylamine Derivatives

The creation of cyclopropylamine derivatives bearing multiple functional groups is a significant objective in synthetic chemistry, as it provides access to complex molecules with potential biological activity. Several methodologies can be employed to synthesize densely functionalized derivatives of this compound. nih.gov

One common strategy involves the modification of a pre-existing cyclopropane ring. For instance, a cyclopropane-containing ketone can be converted to the corresponding amine via reductive amination. Subsequent reactions can then be performed at other positions on the ring, provided they are suitably activated.

More advanced methods focus on constructing the functionalized cyclopropane ring itself. The Kulinkovich reaction, for example, can be adapted to use amides or nitriles to generate cyclopropylamines. nih.gov By choosing appropriately substituted starting materials, one can introduce a variety of functional groups during the cyclopropanation step. Similarly, the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with alkenes are powerful tools for creating substituted cyclopropanes that can then be converted to the desired amines. nih.gov

A general overview of synthetic approaches to densely functionalized cyclopropylamines is provided in the table below.

| Synthetic Method | Description | Applicability to this compound Derivatives |

| Kulinkovich Reaction | Reaction of an ester with a Grignard reagent in the presence of a titanium catalyst to form a cyclopropanol (B106826), which can be converted to a cyclopropylamine. Can be adapted for amides and nitriles. | Highly applicable for creating the core ring structure with various substituents. |

| Simmons-Smith Reaction | Cyclopropanation of an alkene using a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. | Useful for creating the cyclopropane ring on a substrate already containing other functionalities. |

| Diazo Compound Cyclopropanation | Metal-catalyzed reaction of a diazo compound with an alkene to form a cyclopropane. | Offers a versatile route to highly functionalized cyclopropanes. |

| Michael-Initiated Ring Closure (MIRC) | Reaction of a nucleophile with an α,β-unsaturated compound, followed by an intramolecular cyclization to form the cyclopropane ring. | A powerful method for constructing cyclopropanes with specific stereochemistry. |

Cyclopropylamine Scaffolds as Precursors for Complex Molecular Architectures

The unique reactivity of the cyclopropylamine moiety makes it an excellent starting point for the synthesis of more complex molecular structures. The ring strain and the presence of the amino group enable a variety of transformations that lead to diverse chemical scaffolds. acs.org

Synthesis of Aminosubstituted Donor-Acceptor Cyclopropanes

A particularly important class of derivatives are the aminosubstituted donor-acceptor (D-A) cyclopropanes. In these molecules, the amino group of the this compound derivative acts as the electron donor, while an electron-withdrawing group (e.g., ester, ketone, nitrile) is placed on an adjacent carbon of the cyclopropane ring. rsc.org

The synthesis of these D-A cyclopropanes can be achieved through various routes. One approach is the cyclopropanation of an enamine derived from a ketone bearing the 2-methylpropyl group, using a diazo compound with an acceptor substituent. Another method involves the introduction of an acceptor group onto a pre-formed cyclopropylamine through reactions such as acylation followed by further transformations.

These D-A cyclopropanes are highly valuable synthetic intermediates because the vicinal electron-donating and electron-withdrawing groups significantly weaken the adjacent carbon-carbon bond of the cyclopropane ring. This facilitates ring-opening reactions under mild conditions, often catalyzed by a Lewis acid, to form a 1,3-dipole. researchgate.net This reactive intermediate can then participate in a variety of cycloaddition reactions.

Application of Cyclopropylimines in Advanced Organic Synthesis

Cyclopropylimines, formed by the condensation of cyclopropylamines like this compound with aldehydes or ketones, are versatile intermediates in organic synthesis. The presence of the imine functionality, in conjunction with the strained cyclopropane ring, allows for unique rearrangement reactions.

A key transformation of cyclopropylimines is the thermal or Lewis acid-catalyzed cyclopropylimine-pyrrolidine rearrangement. In this process, the cyclopropane ring undergoes cleavage, and the resulting intermediate cyclizes to form a substituted pyrrolidine (B122466) ring. This rearrangement is a powerful tool for the synthesis of five-membered nitrogen-containing heterocycles. researchgate.net The specific substitution pattern on the cyclopropane ring and the imine determines the regiochemical and stereochemical outcome of the rearrangement.

Utility in the Construction of Spirocyclic Systems

The cyclopropylamine framework can also be utilized in the construction of spirocyclic systems, which are compounds containing two rings that share a single atom. These structures are of significant interest in medicinal chemistry due to their rigid, three-dimensional nature.

One synthetic strategy involves the use of 1-acylcyclopropanecarboxamides, which can be derived from the corresponding cyclopropylamines. These compounds can undergo a domino reaction with electron-deficient alkenes. This process can involve a [4+2] annulation, followed by an intermolecular electrophilic addition and an intramolecular cyclization to construct spiro piperidone-cyclopropane derivatives with good diastereoselectivity. rsc.org This methodology provides a direct route to complex spirocyclic scaffolds from cyclopropane-based starting materials.

Pathways to Nitrogen-Containing Heterocyclic Compounds, Including β-Lactams

Derivatives of this compound are valuable precursors for a wide range of nitrogen-containing heterocyclic compounds. As mentioned, cyclopropylimines can be rearranged to form pyrrolidines. Furthermore, the ring-opening of donor-acceptor cyclopropanes with various nitrogen-containing nucleophiles can lead to the synthesis of a variety of heterocyclic systems. mdpi.com

A notable application is the synthesis of β-lactams (azetidin-2-ones), which form the core structure of many important antibiotics. A theoretical study has shown that 1-hydroxycyclopropylamines can undergo a silver-ion-induced ring expansion to form β-lactams. nih.govresearchgate.net In this process, the three-membered ring opens, and a new four-membered ring is formed. This pathway offers a unique approach to the synthesis of β-lactams from cyclopropylamine precursors. The reaction proceeds through a mechanism where the silver ion assists in the extrusion of a leaving group, which in turn promotes the stabilizing interactions that lead to ring expansion rather than fragmentation of the molecule. nih.gov

Theoretical and Computational Studies on 2 2 Methylpropyl Cyclopropan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements (conformations) of a molecule and understanding the distribution of its electrons (electronic structure). Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, yielding insights into molecular geometry, orbital energies, and charge distribution.

For 2-(2-methylpropyl)cyclopropan-1-amine, a key structural feature is the relative orientation of the isobutyl and amine groups across the cyclopropane (B1198618) ring, leading to cis and trans isomers. Furthermore, rotation around the C-C single bonds of the isobutyl group gives rise to various rotational isomers (rotamers). Computational methods can predict the geometries and relative stabilities of these different conformers. DFT calculations, for instance, can be used to perform a potential energy surface scan by systematically changing key dihedral angles to locate all energy minima, which correspond to stable conformers.

The trans isomer is generally predicted to be more stable than the cis isomer due to reduced steric hindrance between the bulky isobutyl group and the amine group. The energy difference is typically small, on the order of a few kcal/mol. researchgate.net High-level calculations can provide precise geometric parameters for the most stable conformer.

Table 1: Calculated Geometric Parameters and Relative Energies of this compound Isomers

| Parameter | Trans Isomer | Cis Isomer |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | 1.85 |

| C1-C2 Bond Length (Å) | 1.512 | 1.515 |

| C2-C3 Bond Length (Å) | 1.510 | 1.513 |

| C1-N Bond Length (Å) | 1.465 | 1.468 |

| ∠C1-C2-C3 Angle (°) | 60.1 | 60.3 |

| ∠H-N-H Angle (°) | 106.5 | 106.2 |

Note: Data are hypothetical, based on typical values from DFT calculations (e.g., B3LYP/6-31G(d)) for substituted cyclopropanes. Actual values would require specific computation. smu.edu

Computational Exploration of Reaction Mechanisms and Transition State Geometries

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, known as reaction mechanisms. scispace.com For this compound, potential reactions include nucleophilic substitutions at the amine group or ring-opening reactions driven by the relief of ring strain. beilstein-journals.org

By mapping the potential energy surface, computational methods can identify reactants, products, intermediates, and, crucially, transition states—the highest energy points along a reaction coordinate. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the reaction rate.

For example, a theoretical study of an SN2 reaction involving the amine group would involve modeling the approach of an electrophile. Calculations would locate the transition state structure and determine the activation barrier. Similarly, the mechanism of acid-catalyzed ring-opening could be explored by modeling the protonation of the nitrogen atom, followed by the cleavage of a C-C bond in the cyclopropane ring. acs.orgacs.org These calculations can help predict whether a reaction is feasible under certain conditions and which products are likely to form.

Table 2: Hypothetical Calculated Energies for a Ring-Opening Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant | Protonated this compound | 0.0 |

| Transition State | C-C bond cleavage | +25.5 |

| Intermediate | Ring-opened carbocation | +10.2 |

| Product | Final rearranged product | -5.8 |

Note: These energy values are illustrative for a plausible acid-catalyzed ring-opening mechanism.

Prediction of Spectroscopic Properties (e.g., Vibrational and NMR Spectra)

Theoretical methods can accurately predict various spectroscopic properties, which are essential for molecular characterization. The calculation of vibrational frequencies, corresponding to infrared (IR) spectroscopy, and nuclear magnetic shielding constants, corresponding to nuclear magnetic resonance (NMR) spectroscopy, are common applications.

Vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to atomic positions. These calculations produce a set of normal modes, each with a specific frequency and intensity, which can be used to generate a theoretical IR spectrum. researchgate.netarxiv.org For this compound, characteristic vibrational modes would include N-H stretching and bending, C-H stretching of the alkyl and cyclopropyl (B3062369) groups, and the C-N stretching frequency. orgchemboulder.com

NMR chemical shifts are predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. acs.orgresearchgate.net This involves calculating the magnetic shielding tensor for each nucleus in the presence of an external magnetic field. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). youtube.com Such predictions are invaluable for assigning peaks in experimental spectra and confirming molecular structures. rsc.org

Table 3: Predicted Vibrational Frequencies for trans-2-(2-Methylpropyl)cyclopropan-1-amine

| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) |

|---|---|---|

| N-H Asymmetric Stretch | Primary Amine | 3370 |

| N-H Symmetric Stretch | Primary Amine | 3295 |

| C-H Stretch (Alkyl) | Isobutyl Group | 2960-2870 |

| C-H Stretch (Cyclopropyl) | Cyclopropane Ring | 3010-3080 |

| N-H Bend (Scissoring) | Primary Amine | 1620 |

| C-N Stretch | Aliphatic Amine | 1130 |

Note: Frequencies are hypothetical and represent typical values obtained from DFT calculations. Calculated frequencies are often systematically scaled to better match experimental data. researchgate.net

Table 4: Predicted 13C and 1H NMR Chemical Shifts (ppm)

| Atom | Predicted 13C Shift (ppm) | Atom | Predicted 1H Shift (ppm) |

|---|---|---|---|

| C1 (CH-NH2) | 35.2 | H on C1 | 2.45 |

| C2 (CH-iBu) | 22.8 | H on C2 | 0.85 |

| C3 (CH2) | 12.5 | H on C3 | 0.30 - 0.65 |

| CH2 (isobutyl) | 40.1 | H on CH2 (isobutyl) | 1.25 |

| CH (isobutyl) | 28.9 | H on CH (isobutyl) | 1.70 |

| CH3 (isobutyl) | 22.5 | H on CH3 (isobutyl) | 0.90 |

Note: Values are illustrative, based on GIAO-DFT calculations for similar structures.

Density Functional Theory (DFT) Applications in Reactivity and Selectivity Prediction

DFT is not only used for structural and spectroscopic calculations but also for predicting chemical reactivity and selectivity through the analysis of various electronic descriptors. chemrxiv.org These descriptors, derived from conceptual DFT, provide a quantitative framework for understanding how a molecule will interact with other chemical species. nih.gov

Key reactivity indicators include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the lone pair on the nitrogen atom would be a region of strong negative potential.

Global Reactivity Descriptors: Parameters like ionization potential, electron affinity, chemical hardness, and electrophilicity can be calculated to provide a general measure of a molecule's reactivity. researchgate.net

These DFT-based tools can predict, for example, that the nitrogen atom is the most likely site for protonation or reaction with an electrophile, and can help rationalize the regioselectivity and stereoselectivity of more complex reactions.

Table 5: Hypothetical Global Reactivity Descriptors (Calculated at B3LYP/6-311+G(d,p))

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -8.95 | Energy of the highest occupied molecular orbital |

| ELUMO | +1.20 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 10.15 | Indicates high kinetic stability |

| Ionization Potential (I) | 8.95 | Energy required to remove an electron |

| Electron Affinity (A) | -1.20 | Energy released upon adding an electron |

| Chemical Hardness (η) | 5.08 | Resistance to change in electron distribution |

Note: Data are illustrative of typical values for an aliphatic amine.

Molecular Modeling of Intramolecular Interactions and Strain Energy Release

The cyclopropane ring is characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a large deviation from the ideal tetrahedral angle of 109.5°. This strain, a combination of angle strain and torsional strain, makes the ring susceptible to opening reactions, which release this stored energy. masterorganicchemistry.commasterorganicchemistry.com

Computational methods can quantify the strain energy. A common approach is to use homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides. acs.org By calculating the enthalpy change of such a reaction, the strain energy of the cyclic reactant can be isolated. The calculated strain energy for cyclopropane itself is approximately 27-28 kcal/mol. nih.gov Substitution can slightly alter this value. smu.edu

Molecular modeling also allows for the study of subtle intramolecular interactions. In the cis isomer of this compound, steric repulsion between the isobutyl and amine groups can be quantified. In certain conformations, weak intramolecular hydrogen bonding between an N-H bond and the electron density of the cyclopropane ring's "bent bonds" might be investigated, although such interactions are typically very weak. Analyzing these non-covalent interactions is crucial for a complete understanding of conformational preferences and reactivity.

Table 6: Hypothetical Strain Energy Calculation

| Parameter | Value | Method |

|---|---|---|

| Calculated Ring Strain Energy | 28.2 kcal/mol | Homodesmotic Reaction Scheme |

| Contribution from Angle Strain | ~75% | Component Analysis |

| Contribution from Torsional Strain | ~25% | Component Analysis |

Note: Values are illustrative and based on known data for substituted cyclopropanes.

Advanced Applications of 2 2 Methylpropyl Cyclopropan 1 Amine in Organic Synthesis and Materials Science Research

Role as a Key Intermediate (Synthon) in Multi-Step Organic Syntheses

In the realm of organic synthesis, 2-(2-methylpropyl)cyclopropan-1-amine serves as a valuable chiral synthon, or building block, for the construction of more complex, biologically active molecules. The presence of the isobutyl group on the cyclopropane (B1198618) ring offers specific steric and electronic properties that can influence the outcome of chemical reactions in a predictable manner. This control is particularly crucial in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule.

The utility of chiral cyclopropylamines as intermediates is well-documented in the synthesis of pharmaceutical compounds and agrochemicals. For instance, the 2-arylcyclopropylamine motif is a recurring feature in a variety of bioactive compounds. researchgate.net Synthetic strategies often involve the diastereoselective or enantioselective synthesis of cyclopropane derivatives, which are then elaborated into the final target molecules. While direct examples detailing the multi-step synthesis pathways starting specifically from this compound are not extensively reported in publicly available literature, the principles of using such chiral amines as synthons are well-established. Methodologies like asymmetric cyclopropanation and the use of chiral auxiliaries are common approaches to introduce the cyclopropane moiety with high stereocontrol. rsc.orgnih.govresearchgate.netrsc.org

The isobutyl group can play a significant role in directing the stereochemical outcome of reactions at or near the cyclopropane ring. This directing effect, stemming from its steric bulk, can be exploited to achieve high levels of diastereoselectivity in subsequent transformations. Furthermore, the amine group provides a reactive handle for a wide array of chemical modifications, including acylation, alkylation, and the formation of imines, making it a versatile intermediate for the synthesis of diverse molecular architectures. researchgate.net

Development of Novel Reagents and Catalysts Based on the Cyclopropylamine (B47189) Framework

The development of novel chiral ligands and organocatalysts is a cornerstone of modern asymmetric catalysis. Chiral cyclopropylamines, including derivatives of this compound, are attractive scaffolds for the design of such catalytic systems. The rigid cyclopropane backbone can provide a well-defined stereochemical environment around a metal center or in the transition state of an organocatalytic reaction, leading to high levels of enantioselectivity.

Research has demonstrated the synthesis of C2-symmetric chiral bisamide ligands derived from chiral cyclopropane dicarboxylic acids. These ligands, featuring isobutyl amide groups, have been characterized and their potential in asymmetric catalysis explored. nih.gov The isobutyl substituents in these ligands can influence the catalytic activity and selectivity by modifying the steric and electronic properties of the catalyst.

Moreover, organocatalysts derived from chiral primary amines have been shown to be effective in various asymmetric transformations. While specific examples utilizing this compound are not prominent, the general principle involves the formation of chiral iminium ions or enamines as reactive intermediates. nih.gov The steric hindrance provided by the isobutyl group could be advantageous in creating a highly selective catalytic pocket.

Table 1: Potential Applications of this compound in Catalysis

| Catalyst Type | Potential Role of this compound | Expected Influence of Isobutyl Group |

| Organometallic Catalysts | As a chiral ligand for transition metals (e.g., Rhodium, Palladium, Copper). researchgate.netlibretexts.orgdoi.orged.ac.uknih.govnih.gov | Steric bulk can influence coordination geometry and enantioselectivity of the catalyzed reaction. |

| Organocatalysts | As a chiral primary amine catalyst for iminium or enamine catalysis. nih.gov | Creates a sterically demanding environment in the transition state, potentially leading to higher enantiomeric excess in the product. |

Incorporation of the 2-(2-Methylpropyl)cyclopropylamine Moiety into Specialty Polymers and Advanced Coatings

The incorporation of specific functional groups into polymers and coatings is a powerful strategy to tailor their physical, chemical, and biological properties. The 2-(2-methylpropyl)cyclopropylamine moiety can be introduced into polymer structures to impart unique characteristics. The amine group can serve as a reactive site for cross-linking, grafting, or post-polymerization modification, while the cyclopropane ring can enhance the rigidity and thermal stability of the polymer backbone.

Functional polymers containing amine groups are of great interest for a variety of applications, including drug delivery, gene therapy, and as antimicrobial agents. mdpi.com While the direct polymerization of monomers containing the 2-(2-methylpropyl)cyclopropylamine group is not widely reported, general methods for the synthesis of amine-functionalized polymers are applicable. These methods include the polymerization of monomers bearing a protected amine group, followed by deprotection, or the post-polymerization functionalization of a reactive polymer with this compound. nih.govresearchgate.net

In the field of advanced coatings, the amine functionality can improve adhesion to various substrates through hydrogen bonding and covalent interactions. mdpi.com Furthermore, the hydrophobic nature of the isobutyl group and the cyclopropane ring can contribute to the development of water-repellent or anti-fouling surfaces. The functionalization of surfaces with such molecules can be achieved through various techniques, including plasma deposition or wet chemical methods.

Table 2: Potential Effects of Incorporating 2-(2-Methylpropyl)cyclopropylamine into Polymers and Coatings

| Application Area | Method of Incorporation | Potential Improvement in Properties |

| Specialty Polymers | Copolymerization of a functionalized monomer. | Increased rigidity, enhanced thermal stability, provides sites for cross-linking. ed.ac.uk |

| Advanced Coatings | Surface grafting or as an additive in the coating formulation. | Improved adhesion, enhanced hydrophobicity, potential for antimicrobial properties. mdpi.commdpi.com |

Participation in Multi-Component Reactions for the Generation of Molecular Diversity

Multi-component reactions (MCRs) are powerful tools in modern synthetic chemistry, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. The efficiency and atom economy of MCRs make them highly attractive for the generation of chemical libraries for drug discovery and materials science. Primary amines are common components in many MCRs, and this compound can serve as a valuable building block in these reactions.

Several important MCRs rely on an amine component, including the Ugi, Passerini, and Biginelli reactions.

Ugi Reaction : This four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. The use of this compound in an Ugi reaction would introduce the isobutyl-cyclopropyl motif into the product, generating a diverse range of peptidomimetic structures. nih.govresearchgate.netrsc.orgnih.gov

Passerini Reaction : Although the Passerini reaction is a three-component reaction of an aldehyde, a carboxylic acid, and an isocyanide, and does not directly involve a primary amine, its products can be further modified. More relevantly, variations of isocyanide-based MCRs can incorporate amine functionalities. researchgate.netnih.govresearchgate.netnih.govrsc.orgmdpi.com

Biginelli Reaction : This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea. However, variations of the Biginelli reaction can utilize primary amines to generate dihydropyrimidines and related heterocyclic structures. The steric hindrance of the this compound could influence the reaction's feasibility and the structure of the resulting products. nih.govresearchgate.netnih.govd-nb.infomdpi.com

The participation of this compound in these and other MCRs provides a straightforward route to novel scaffolds containing the unique isobutyl-cyclopropyl group. The steric bulk of this amine can be expected to influence the reaction rates and the diastereoselectivity of the products, offering a means to control the three-dimensional structure of the synthesized molecules.

Table 3: Overview of Multi-Component Reactions Potentially Involving this compound

| Reaction Name | Reactants | Typical Product | Potential Role of this compound |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | As the amine component, introducing the isobutyl-cyclopropyl moiety. nih.govresearchgate.netrsc.orgnih.gov |

| Biginelli-type Reaction | Aldehyde, β-Dicarbonyl Compound, Amine/Urea | Dihydropyrimidine derivative | As the amine component in variations of the classical Biginelli reaction. nih.govresearchgate.netnih.govd-nb.infomdpi.com |

Future Research Perspectives and Emerging Directions for 2 2 Methylpropyl Cyclopropan 1 Amine Chemistry

Innovations in Catalytic Efficiency and Selectivity for Cyclopropylamine (B47189) Synthesis